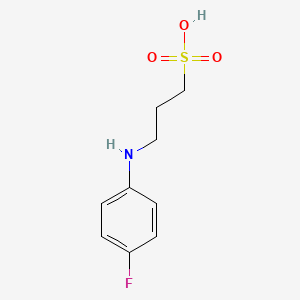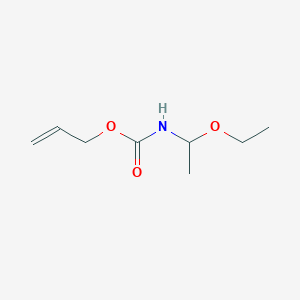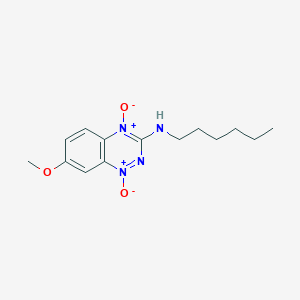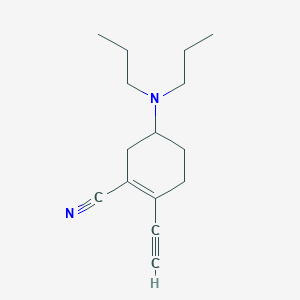
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This specific compound features additional functional groups, including an ethoxy group at position 4, a methylsulfinyl group at position 6, and a methylthio group at position 3
Métodos De Preparación
The synthesis of Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- typically involves multi-step organic reactions. The synthetic route may include:
Starting Materials: The synthesis begins with commercially available pyridazine derivatives.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfinyl group can be reduced to a methylthio group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- involves interactions with molecular targets and pathways, such as:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions, potentially influencing cellular processes like signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- can be compared with other similar compounds, such as:
Similar Compounds: Other pyridazine derivatives with different substituents, such as Pyridazine, 4-methoxy-6-(methylsulfinyl)-3-(methylthio)- or Pyridazine, 4-ethoxy-6-(methylthio)-3-(methylsulfinyl)-.
Uniqueness: The specific combination of functional groups in Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- imparts unique chemical properties, such as reactivity and potential biological activity, distinguishing it from other derivatives.
Propiedades
Número CAS |
874278-24-7 |
|---|---|
Fórmula molecular |
C8H12N2O2S2 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
4-ethoxy-3-methylsulfanyl-6-methylsulfinylpyridazine |
InChI |
InChI=1S/C8H12N2O2S2/c1-4-12-6-5-7(14(3)11)9-10-8(6)13-2/h5H,4H2,1-3H3 |
Clave InChI |
XVPYSAAYUHUIJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NN=C1SC)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)




![[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14185926.png)



